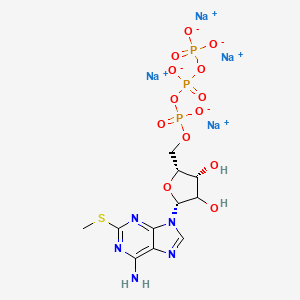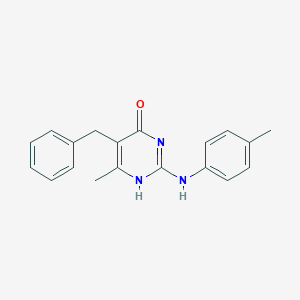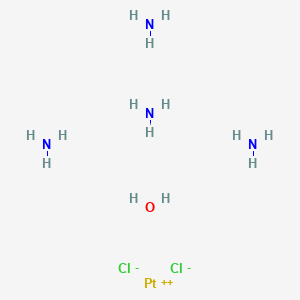
Azane;platinum(2+);dichloride;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;platinum(2+);dichloride;hydrate, also known as Tetraammineplatinum(II) chloride monohydrate, is a compound with a variety of names . It has a molecular formula of Cl2H14N4OPt .
Synthesis Analysis
Tetraammineplatinum(II) chloride monohydrate is used as a catalyst in chemical synthesis and as a precursor for platinum catalysts . It has pharmaceutical applications and is used in proteomics research . It is also used in the preparation of Pt catalysts supported on reduced graphite oxide (RGO) .Molecular Structure Analysis
The molecular structure of Azane;platinum(2+);dichloride;hydrate is represented by the formula Cl2H14N4OPt . The InChI representation of the compound is InChI=1S/2ClH.4H3N.H2O.Pt/h21H;41H3;1H2;/q;;;;;;;+2/p-2 .Physical And Chemical Properties Analysis
Azane;platinum(2+);dichloride;hydrate has a molecular weight of 352.13 g/mol . It has a density of 2.7 and a melting point of 250°C . It is soluble in water .Mécanisme D'action
While the specific mechanism of action for Azane;platinum(2+);dichloride;hydrate is not detailed in the sources I have access to, platinum compounds like Cisplatin act via non-cell cycle-specific cytotoxicity, which is achieved through the covalent binding of platinum to the purine bases guanine and adenine .
Propriétés
IUPAC Name |
azane;platinum(2+);dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620570 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;platinum(2+);dichloride;hydrate | |
CAS RN |
13933-33-0 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

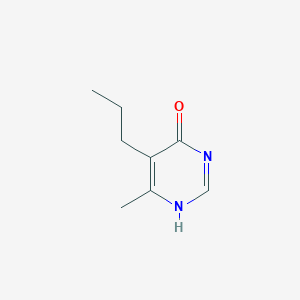


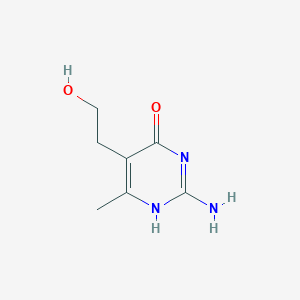
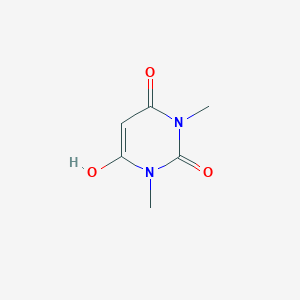
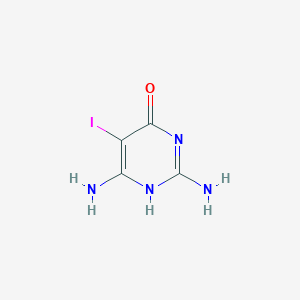
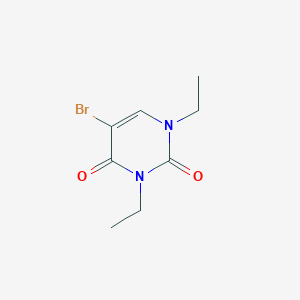

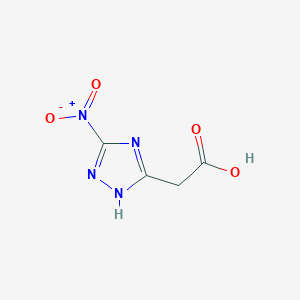
![4-{4,5-Bis[(4-methylpiperidino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B7804362.png)
![9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate](/img/structure/B7804373.png)

